molecular formula C18H12FN3OS B2769033 4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893967-71-0

4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

Cat. No. B2769033
CAS RN: 893967-71-0
M. Wt: 337.37
InChI Key: DQQBHDDOMWUKDU-UHFFFAOYSA-N
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Description

“4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a compound that belongs to the class of imidazo[2,1-b]thiazoles . Imidazo[2,1-b]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds and represent a significant number of bioactive substances .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazoles has been a subject of research for many years . The synthetic approaches are grouped by the degree of research done on the imidazo[2,1-b]thiazole scaffold, from more to less studied .


Molecular Structure Analysis

The molecular structure of “4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is characterized by the presence of imidazo[2,1-b]thiazole, phenyl, and fluoro groups . The imidazo[2,1-b]thiazole group is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Scientific Research Applications

Antimycobacterial Activity

The compound has demonstrated promising antimycobacterial activity. Researchers have synthesized novel analogues of imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamides, including derivatives of this compound. Among them, benzo-[d]-imidazo-[2,1-b]-thiazole derivative IT10 stands out. It carries a 4-nitro phenyl moiety and displays an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mycobacterium tuberculosis (Mtb) H37Ra. Importantly, it exhibits no acute cellular toxicity towards the MRC-5 lung fibroblast cell line .

Selective Inhibition of Mtb

The selected imidazo-[2,1-b]-thiazole derivatives, including the compound , show no activity against a panel of non-tuberculous mycobacteria (NTM). This suggests a selective inhibition of Mtb by these compounds over the NTM panel .

Molecular Docking Studies

Researchers have conducted molecular docking and dynamics studies for the most active compounds (such as IT06 and IT10). These studies help understand the putative binding pattern and stability of the protein–ligand complex against the selected target, Pantothenate synthetase of Mtb .

Potential Anticancer Properties

While not directly related to tuberculosis, compound 3b (a derivative of the same scaffold) has been evaluated for its cytotoxic effect. It was compared with well-known anticancer drugs like Cisplatin and Sorafenib. Although further research is needed, this suggests potential applications beyond antimycobacterial activity .

Scaffold for Organic Synthesis

Imidazo-[2,1-b]-thiazole serves as a versatile scaffold in organic synthesis. Researchers have explored its reactivity and multifarious biological activity, making it an interesting platform for further investigations .

Future Directions

The future directions for the research on “4-fluoro-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” could involve further exploration of its synthesis, chemical reactions, and biological activities. The potential applications of this compound in various fields such as medicinal chemistry could also be explored .

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles and imidazoles, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and ion channels involved in critical biological processes.

Mode of Action

It is known that thiazole and imidazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the exact nature of the target and the compound’s chemical structure.

Biochemical Pathways

Thiazole and imidazole derivatives have been found to impact a wide range of biochemical pathways . These include pathways involved in inflammation, pain perception, microbial growth, and cancer progression. The downstream effects of these interactions can vary widely and may include changes in cellular signaling, gene expression, and metabolic activity.

Pharmacokinetics

Thiazole and imidazole derivatives are generally known for their good bioavailability . These compounds are often well absorbed and distributed throughout the body, metabolized to various extents, and excreted via the kidneys. The specific ADME properties of this compound would depend on its exact chemical structure and could influence its overall effectiveness as a therapeutic agent.

Result of Action

Thiazole and imidazole derivatives have been found to exert a wide range of effects at the molecular and cellular levels . These can include changes in enzyme activity, alterations in cellular signaling pathways, modulation of receptor function, and impacts on gene expression. The specific effects would depend on the compound’s mode of action and the nature of its targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with its targets . Furthermore, the compound’s effectiveness can be influenced by factors within the body, such as the presence of other drugs, the individual’s metabolic rate, and the state of the target cells or tissues.

properties

IUPAC Name

4-fluoro-N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN3OS/c19-14-6-4-12(5-7-14)17(23)20-15-3-1-2-13(10-15)16-11-22-8-9-24-18(22)21-16/h1-11H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQBHDDOMWUKDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)F)C3=CN4C=CSC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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